Isopropyl 1-piperazinecarboxylate hydrochloride
Overview
Description
Isopropyl 1-piperazinecarboxylate hydrochloride is a chemical compound with the molecular formula C8H17ClN2O2 and a molecular weight of 208.69 g/mol . It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.
Preparation Methods
The synthesis of isopropyl 1-piperazinecarboxylate hydrochloride typically involves the reaction of piperazine with isopropyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reaction of Piperazine with Isopropyl Chloroformate: Piperazine is reacted with isopropyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at a low temperature to prevent side reactions.
Formation of Isopropyl 1-piperazinecarboxylate: The intermediate product, isopropyl 1-piperazinecarboxylate, is formed and can be isolated by standard purification techniques such as recrystallization or chromatography.
Conversion to Hydrochloride Salt: The isopropyl 1-piperazinecarboxylate is then treated with hydrochloric acid to form the hydrochloride salt, which is the final product.
Chemical Reactions Analysis
Isopropyl 1-piperazinecarboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically leads to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions are common for this compound. Reagents such as alkyl halides or acyl chlorides can be used to introduce various substituents onto the piperazine ring.
Scientific Research Applications
Isopropyl 1-piperazinecarboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: This compound is used in the study of enzyme inhibitors and receptor ligands. It can be used to modify biological molecules to study their function and interactions.
Medicine: In pharmaceutical research, this compound is used in the development of new drugs. It serves as a precursor for the synthesis of various therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of isopropyl 1-piperazinecarboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors. For example, it may bind to the active site of an enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity. Alternatively, it can interact with receptors on cell surfaces, modulating their activity and affecting cellular signaling pathways .
Comparison with Similar Compounds
Isopropyl 1-piperazinecarboxylate hydrochloride can be compared with other piperazine derivatives such as:
N-Methylpiperazine: This compound has a similar structure but with a methyl group attached to one of the nitrogen atoms. It is used in the synthesis of pharmaceuticals and agrochemicals.
N-Phenylpiperazine: This derivative has a phenyl group attached to the nitrogen atom. It is commonly used in the development of antipsychotic and antidepressant drugs.
1,4-Diazabicyclo[2.2.2]octane (DABCO): Although structurally different, DABCO is another piperazine derivative used as a catalyst in organic synthesis and as a ligand in coordination chemistry.
This compound stands out due to its specific reactivity and applications in various fields, making it a versatile and valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
propan-2-yl piperazine-1-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2.ClH/c1-7(2)12-8(11)10-5-3-9-4-6-10;/h7,9H,3-6H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGRVVAJYVGGJOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)N1CCNCC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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